molecular formula C15H10Cl2N2O4S B2964202 4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 865658-78-2

4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

Cat. No. B2964202
CAS RN: 865658-78-2
M. Wt: 385.22
InChI Key: GAKMNWCHPCYSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one (DCPMBXD) is a synthetic molecule that has recently been studied for its potential applications in scientific research. Discovered in 2017, DCPMBXD is a novel compound that has shown promise in a variety of laboratory experiments.

Scientific Research Applications

The compound 4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a specialized chemical with a unique molecular structure that has potential applications in various fields of scientific research. Here’s a comprehensive analysis focusing on six distinct applications:

Environmental Science

The environmental fate of chlorinated compounds is of great interest. This compound could be studied for its breakdown products and their effects on ecosystems, contributing to the understanding of pollution and its impact.

Each application would require rigorous testing and research to determine the compound’s suitability and effectiveness. The unique structure of 4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one holds promise for diverse scientific applications .

properties

IUPAC Name

4-(2,4-dichlorophenyl)sulfonyl-2-methyl-1,3,4-benzoxadiazepin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O4S/c1-9-18-19(15(20)11-4-2-3-5-13(11)23-9)24(21,22)14-7-6-10(16)8-12(14)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKMNWCHPCYSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C2O1)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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